N-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethyl]-12-[4-[2-fluoro-5-[(4-oxo-3H-phthalazin-1-yl)methyl]benzoyl]piperazin-1-yl]-12-oxododecanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SK-575 is a highly potent and specific proteolysis-targeting chimera (PROTAC) degrader of poly (ADP-ribose) polymerase-1 (PARP1). It has shown significant efficacy in inhibiting the growth of cancer cells bearing BRCA1/2 mutations by inducing the degradation of PARP1 . This compound is particularly notable for its ability to target and degrade specific proteins within cells, making it a promising candidate for cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SK-575 involves the conjugation of a known PARP1 inhibitor, olaparib, with an E3 ligase ligand, such as thalidomide or lenalidomide, through a linker . The synthetic route typically includes the following steps:
Preparation of the PARP1 inhibitor: Olaparib is synthesized through a series of chemical reactions involving the formation of amide bonds and cyclopropyl structures.
Preparation of the E3 ligase ligand: Thalidomide or lenalidomide is synthesized through standard organic synthesis methods.
Industrial Production Methods
Industrial production of SK-575 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using high-purity reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
SK-575 undergoes several types of chemical reactions, including:
Degradation: SK-575 induces the degradation of PARP1 by forming a ternary complex with the target protein and the E3 ubiquitin ligase.
Common Reagents and Conditions
Reagents: Olaparib, thalidomide or lenalidomide, bifunctional linkers, and various organic solvents.
Major Products
The major product of the reactions involving SK-575 is the degraded PARP1 protein, which is broken down into smaller peptides and amino acids by the proteasome .
Scientific Research Applications
SK-575 has a wide range of scientific research applications, including:
Cancer Therapy: It is used to inhibit the growth of cancer cells with BRCA1/2 mutations by degrading PARP1
Drug Development: SK-575 serves as a model compound for developing other PROTAC-based therapies targeting different proteins
Biological Research: It is used to study the role of PARP1 in DNA repair and cell signaling pathways
Industrial Applications: SK-575 is used in the development of new cancer treatments and in the study of protein degradation mechanisms
Mechanism of Action
SK-575 exerts its effects by forming a ternary complex with PARP1 and the E3 ubiquitin ligase. This complex facilitates the ubiquitination of PARP1, marking it for degradation by the proteasome . The degradation of PARP1 disrupts DNA repair processes in cancer cells, leading to cell death . The molecular targets involved include PARP1 and the components of the ubiquitin-proteasome system .
Comparison with Similar Compounds
SK-575 is unique in its high potency and specificity for PARP1 degradation. Similar compounds include:
iRucaparib-AP6: Another PARP1 degrader with similar mechanisms but different linker and ligand structures.
Dbet57: A PROTAC targeting different proteins but with similar degradation mechanisms.
SK-575 stands out due to its high efficacy in degrading PARP1 and its potential for use in cancer therapy .
Properties
Molecular Formula |
C47H53FN8O8 |
---|---|
Molecular Weight |
877.0 g/mol |
IUPAC Name |
N-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethyl]-12-[4-[2-fluoro-5-[(4-oxo-3H-phthalazin-1-yl)methyl]benzoyl]piperazin-1-yl]-12-oxododecanamide |
InChI |
InChI=1S/C47H53FN8O8/c48-35-19-18-30(29-37-31-12-9-10-13-32(31)43(60)53-52-37)28-34(35)45(62)55-26-24-54(25-27-55)41(59)17-8-6-4-2-1-3-5-7-16-39(57)50-23-22-49-36-15-11-14-33-42(36)47(64)56(46(33)63)38-20-21-40(58)51-44(38)61/h9-15,18-19,28,38,49H,1-8,16-17,20-27,29H2,(H,50,57)(H,53,60)(H,51,58,61) |
InChI Key |
HPBWDZVXFSTVMR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCNC(=O)CCCCCCCCCCC(=O)N4CCN(CC4)C(=O)C5=C(C=CC(=C5)CC6=NNC(=O)C7=CC=CC=C76)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.